![molecular formula C10H12ClF3N4O B2663462 4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-2-one hydrochloride CAS No. 2195809-19-7](/img/structure/B2663462.png)
4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-2-one hydrochloride
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Overview
Description
4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-2-one hydrochloride is a synthetic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-2-one hydrochloride typically involves the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with piperazine. The reaction is carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted pyrimidine derivatives.
Scientific Research Applications
4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-2-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential neuroprotective and anti-inflammatory properties.
Medicine: Explored for its potential use in treating neurodegenerative diseases and other medical conditions.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. Studies have shown that it can inhibit endoplasmic reticulum (ER) stress and apoptosis, as well as the NF-kB inflammatory pathway . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A pyrimidine-based drug used to treat leukemia.
Dasatinib: Another pyrimidine-based drug with applications in cancer treatment.
Nilotinib: Used for the treatment of chronic myeloid leukemia.
Uniqueness
4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-2-one hydrochloride is unique due to its trifluoromethyl group, which enhances its biological activity and stability. This structural feature distinguishes it from other pyrimidine derivatives and contributes to its potential therapeutic applications.
Biological Activity
The compound 4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-2-one hydrochloride (CAS No. 2034412-44-5) is a derivative of piperazine and pyrimidine, which has garnered attention for its potential biological activities, particularly in oncology and medicinal chemistry. This article synthesizes available research findings on its biological activity, including efficacy against cancer cells, mechanisms of action, and structure-activity relationships.
Property | Value |
---|---|
Molecular Formula | C19H18F3N7O |
Molecular Weight | 417.4 g/mol |
CAS Number | 2034412-44-5 |
Structure | Chemical Structure |
Research indicates that compounds similar to This compound may inhibit the enzyme Poly(ADP-Ribose) Polymerase 1 (PARP1) , which plays a crucial role in DNA repair mechanisms. Inhibiting PARP1 can lead to increased DNA damage in cancer cells, making them more susceptible to treatment.
Key Findings:
- PARP1 Inhibition : Studies have shown that related compounds exhibit significant inhibition of PARP1 activity, leading to enhanced cleavage of PARP1 and increased levels of phosphorylated H2AX, a marker of DNA damage response .
- Cell Viability : The compound demonstrated an IC50 value of approximately 18 µM against human breast cancer cells, indicating moderate efficacy comparable to established PARP inhibitors like Olaparib (IC50 = 57.3 µM) .
Biological Activity in Cancer Models
Several studies have evaluated the biological activity of this compound in various cancer models:
Case Study: Human Breast Cancer
In a study published in Molecules, the synthesized piperazine derivatives were tested against MCF-7 breast cancer cells. The results indicated that at concentrations ranging from 0.01 to 1000 µM , the compound significantly reduced cell viability, with notable effects on apoptosis markers such as CASPASE 3/7 activity .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group and the piperazine moiety appears to enhance the biological activity of these compounds:
- Trifluoromethyl Group : This functional group is known for increasing lipophilicity and metabolic stability, which may contribute to improved binding affinity to target enzymes.
- Piperazine Ring : The piperazine structure is frequently associated with neuroactive and antitumoral properties, making it a valuable scaffold in drug design.
Comparative Efficacy
To illustrate the comparative efficacy of similar compounds, the following table summarizes IC50 values from various studies:
Compound Name | IC50 (µM) | Target |
---|---|---|
This compound | 18 | PARP1 in MCF-7 cells |
Olaparib | 57.3 | PARP1 |
Compound 5e | 18 | PARP1 |
Properties
IUPAC Name |
4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N4O.ClH/c1-6-15-7(10(11,12)13)4-8(16-6)17-3-2-14-9(18)5-17;/h4H,2-3,5H2,1H3,(H,14,18);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHIKLJXOWQVKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCNC(=O)C2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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